N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide
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Overview
Description
N1-bicyclo[221]hept-5-en-2-ylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H13N3S It is characterized by a bicyclic structure, which includes a norbornene moiety and a hydrazine carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide typically involves the reaction of norbornene derivatives with hydrazine and thiocarbamide under controlled conditions. One common method includes the reaction of norbornene with hydrazine hydrate and carbon disulfide in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide involves its interaction with various molecular targets. The hydrazine and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(2-chlorobenzylidene)hydrazine-1-carbothioamide
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide
Uniqueness
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is unique due to its specific bicyclic structure and the presence of both hydrazine and carbothioamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPMWAHSFCPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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